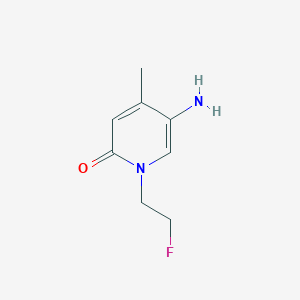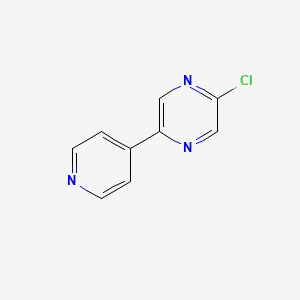
(1R)-1-(1H-pyrrol-2-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(1H-pyrrol-2-yl)ethan-1-ol is an organic compound that features a pyrrole ring attached to an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1H-pyrrol-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (1H-pyrrol-2-yl)ethanone, using a chiral reducing agent to ensure the formation of the (1R)-enantiomer. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out at a controlled temperature to optimize yield and enantiomeric purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to facilitate the reduction of the ketone to the alcohol. The reaction is conducted under high pressure and temperature to achieve efficient conversion and high throughput.
化学反应分析
Types of Reactions
(1R)-1-(1H-pyrrol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: (1H-pyrrol-2-yl)ethanone or (1H-pyrrol-2-yl)acetic acid.
Reduction: (1R)-1-(1H-pyrrol-2-yl)ethanol.
Substitution: (1R)-1-(1H-pyrrol-2-yl)ethyl halides or amines.
科学研究应用
(1R)-1-(1H-pyrrol-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
作用机制
The mechanism of action of (1R)-1-(1H-pyrrol-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyrrole ring can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(1S)-1-(1H-pyrrol-2-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
(1H-pyrrol-2-yl)ethanone: The corresponding ketone form.
(1H-pyrrol-2-yl)acetic acid: The oxidized form of the compound.
Uniqueness
(1R)-1-(1H-pyrrol-2-yl)ethan-1-ol is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and pharmaceutical research.
属性
分子式 |
C6H9NO |
|---|---|
分子量 |
111.14 g/mol |
IUPAC 名称 |
(1R)-1-(1H-pyrrol-2-yl)ethanol |
InChI |
InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-5,7-8H,1H3/t5-/m1/s1 |
InChI 键 |
GNBNHUUABUEZGZ-RXMQYKEDSA-N |
手性 SMILES |
C[C@H](C1=CC=CN1)O |
规范 SMILES |
CC(C1=CC=CN1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{7-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13168613.png)








![[1-(Bromomethyl)cyclopropyl]cyclohexane](/img/structure/B13168663.png)




